Camizestrant

Oncology Breast Cancer SERD

Procure Camizestrant (AZD9833, CAS 2222844-89-3), the next-generation oral SERD and complete ERα antagonist, for your advanced preclinical research. Unlike injectable fulvestrant or other oral SERDs, Camizestrant uniquely maintains potent binding and degradation activity against clinically emergent ESR1 mutations (Y537S, D538G) that drive endocrine resistance. The SERENA-6 trial demonstrated a 56% PFS improvement versus standard AI therapy in ctDNA-monitored, first-line ER+ breast cancer upon switching to Camizestrant + CDK4/6 inhibitor. Its oral bioavailability (F ~40–55%) and once-daily dosing offer a significant logistical advantage for long-term in vivo PDX/xenograft efficacy studies. Choose Camizestrant as your benchmark compound for comparative pharmacology of oral SERDs.

Molecular Formula C24H28F4N6
Molecular Weight 476.5 g/mol
CAS No. 2222844-89-3
Cat. No. B1654347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamizestrant
CAS2222844-89-3
Molecular FormulaC24H28F4N6
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF
InChIInChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1
InChIKeyWDHOIABIERMLGY-CMJOXMDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camizestrant (AZD9833, CAS 2222844-89-3): An Orally Bioavailable, Next-Generation SERD and Complete ER Antagonist for Scientific and Procurement Evaluation


Camizestrant (AZD9833, CAS 2222844-89-3) is a small-molecule, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) and complete estrogen receptor alpha (ERα) antagonist [1]. It is an investigational compound developed to overcome the limitations of intramuscular fulvestrant, the first-generation SERD, and to address endocrine resistance mechanisms, including those driven by ESR1 mutations, in estrogen receptor-positive (ER+) breast cancer [2]. The compound's design specifically aimed for a favorable oral pharmacokinetic profile, achieving this through optimized physicochemical properties including a molecular weight of 476.51 g/mol and a cLogP of 4.2 [3].

Why Camizestrant (AZD9833) is Not Interchangeable with Other ER Antagonists: A Technical and Procurement Rationale


Camizestrant cannot be generically substituted by other endocrine therapies, including other oral SERDs or standard-of-care agents, due to its unique combination of pharmacological, pharmacokinetic, and clinical efficacy features. As a next-generation oral SERD, it addresses the key limitations of intramuscular fulvestrant, including route of administration and suboptimal exposure [1]. Furthermore, its clinical activity against emergent ESR1 mutations—a primary driver of resistance to aromatase inhibitors—is a critical differentiator, as demonstrated by its 56% reduction in the risk of disease progression or death in the first-line setting when combined with a CDK4/6 inhibitor [2]. While other oral SERDs (e.g., elacestrant, giredestrant, imlunestrant) share a similar class mechanism, their distinct molecular structures confer different potency, metabolic profiles, and, most importantly, divergent clinical efficacy outcomes in head-to-head trials, making them distinct, non-substitutable entities for research and clinical application [3].

Quantitative Evidence for Camizestrant (AZD9833) Differentiation: A Scientific Selection Guide


Superior Progression-Free Survival vs. Fulvestrant in Post-CDK4/6i Advanced Breast Cancer

In the randomized Phase 2 SERENA-2 trial, camizestrant at 75 mg and 150 mg demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [1]. The improvement was particularly pronounced in key subgroups, including patients with ESR1 mutations, a population with high unmet need [1].

Oncology Breast Cancer SERD Clinical Trial

Unprecedented PFS Benefit in First-Line Setting with Emergent ESR1 Mutations

The Phase 3 SERENA-6 trial demonstrated that switching to camizestrant (in combination with a CDK4/6 inhibitor) upon detection of an emergent ESR1 mutation (ESR1m) in circulating tumor DNA, before clinical progression on first-line aromatase inhibitor (AI) therapy, significantly improved PFS compared to continuing the AI combination [1].

Oncology Breast Cancer ESR1 Mutation Combination Therapy

Potent and Consistent Binding Affinity Across Wild-Type and Clinically Relevant ESR1 Mutants

Camizestrant demonstrates high-affinity binding to ERα that is maintained across a spectrum of clinically relevant, endocrine therapy-resistant mutations, a property not uniformly observed with fulvestrant [1].

Pharmacology ERα Binding ESR1 Mutation In Vitro

Favorable and Consistent Oral Bioavailability Enabling Once-Daily Dosing

Camizestrant was designed for oral administration and demonstrates moderate and consistent absolute oral bioavailability in humans, a key differentiator from the injectable SERD fulvestrant and a factor that influences ease of use in both preclinical and clinical settings [1].

Pharmacokinetics Oral Bioavailability Formulation

Divergent Clinical Performance Among Next-Generation Oral SERDs

While all next-generation oral SERDs share the goal of improving upon fulvestrant, their clinical performance in pivotal trials is not equivalent. This heterogeneity underscores that they are not interchangeable. For instance, giredestrant failed to meet its primary PFS endpoint in the first-line Phase 3 persevERA trial, whereas camizestrant succeeded in the analogous first-line setting of SERENA-6 [1].

Oncology Comparative Efficacy Oral SERD Clinical Trial

Deep and Durable ER Degradation In Vivo Correlates with Tumor Growth Inhibition

In patient-derived xenograft (PDX) models, camizestrant induces robust ERα degradation that is sustained and correlates with significant tumor growth inhibition, including in models resistant to other endocrine therapies [1].

Pharmacodynamics ER Degradation PDX Models

Optimal Research and Procurement Scenarios for Camizestrant (AZD9833) Based on Differentiated Evidence


Investigation of Endocrine Resistance Mechanisms, Specifically Involving ESR1 Mutations

Camizestrant is the ideal tool for investigating mechanisms of resistance driven by ESR1 mutations. Its maintained potency against the Y537S and D538G mutants, as shown by binding affinity data (Evidence Item 3), and its superior clinical activity in ESR1-mutant populations (Evidence Items 1 & 2), make it the most relevant SERD for cell line and in vivo studies modeling this specific form of acquired resistance [1][2].

Preclinical Studies Requiring Chronic Oral Dosing of a SERD

For in vivo efficacy studies, particularly in xenograft or PDX models where long-term, stress-free dosing is required, camizestrant's oral bioavailability (F ~40-55%) and once-daily dosing schedule offer a significant logistical advantage over injectable comparators like fulvestrant (Evidence Item 4) [1]. This facilitates more complex and prolonged preclinical experiments, such as combination studies with other oral agents.

Biomarker-Driven Clinical Trial Design in First-Line Advanced Breast Cancer

The SERENA-6 trial (Evidence Item 2) provides a clear, biomarker-driven strategy for clinical research. Camizestrant should be prioritized for trial designs that involve ctDNA monitoring for emergent ESR1 mutations in first-line HR+/HER2- advanced breast cancer patients, with a planned switch from AI therapy upon mutation detection but before overt progression. This approach has demonstrated a 56% reduction in the risk of progression or death, establishing a new paradigm for intervention [2].

Comparative Studies to Evaluate Divergent Properties Within the Oral SERD Class

Given the divergent clinical outcomes among oral SERDs (Evidence Item 5), camizestrant is a critical component for any comparative pharmacology study aiming to dissect the molecular basis for these differences [3]. Its distinct structure-activity relationship, PK profile, and proven clinical efficacy in both early and late-line settings make it an essential benchmark for evaluating new SERD candidates or investigating class-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camizestrant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.